molecular formula C7H12N2O B562553 2-Azabicyclo[2.1.1]hexane-1-carboxamide,N-methyl-(9CI) CAS No. 103794-07-6

2-Azabicyclo[2.1.1]hexane-1-carboxamide,N-methyl-(9CI)

Cat. No.: B562553
CAS No.: 103794-07-6
M. Wt: 140.186
InChI Key: CAEYKUWQWDRDAX-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.1.1]hexane-1-carboxamide,N-methyl-(9CI) is a chemical compound with the molecular formula C7H12N2O. It is a bicyclic amide that features a nitrogen atom within a bicyclo[2.1.1]hexane framework.

Preparation Methods

The synthesis of 2-Azabicyclo[2.1.1]hexane-1-carboxamide,N-methyl-(9CI) typically involves the cycloaddition of azabicyclo[1.1.0]butanes with styrenes under photochemical conditions. This method leverages a polar-radical-polar relay strategy to overcome the challenging direct single electron reduction of azabicyclo[1.1.0]butanes. The reaction conditions include the use of photoredox catalysis and acid-mediated ring-opening of azabicyclo[1.1.0]butanes to form bromoazetidines, which then undergo efficient debrominative radical formation to initiate the cycloaddition reaction .

Chemical Reactions Analysis

2-Azabicyclo[2.1.1]hexane-1-carboxamide,N-methyl-(9CI) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Azabicyclo[2.1.1]hexane-1-carboxamide,N-methyl-(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.1.1]hexane-1-carboxamide,N-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into particular binding sites on target molecules, influencing their activity. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

2-Azabicyclo[2.1.1]hexane-1-carboxamide,N-methyl-(9CI) can be compared with other similar compounds, such as:

The uniqueness of 2-Azabicyclo[2.1.1]hexane-1-carboxamide,N-methyl-(9CI) lies in its nitrogen-containing bicyclic structure, which provides distinct chemical and biological properties compared to its analogues.

Properties

CAS No.

103794-07-6

Molecular Formula

C7H12N2O

Molecular Weight

140.186

IUPAC Name

N-methyl-3-azabicyclo[2.1.1]hexane-4-carboxamide

InChI

InChI=1S/C7H12N2O/c1-8-6(10)7-2-5(3-7)4-9-7/h5,9H,2-4H2,1H3,(H,8,10)

InChI Key

CAEYKUWQWDRDAX-UHFFFAOYSA-N

SMILES

CNC(=O)C12CC(C1)CN2

Synonyms

2-Azabicyclo[2.1.1]hexane-1-carboxamide,N-methyl-(9CI)

Origin of Product

United States

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